4-Azido-1-bromo-1,1,2,2-tetrafluorobutane
Description
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane is a halogenated aliphatic compound featuring a butane backbone substituted with bromine, fluorine, and an azide group. Its structure includes:
- A bromine atom at position 1.
- Tetrafluoro substitution (two fluorines at position 1 and two at position 2).
- An azide (-N₃) group at position 4.
Properties
IUPAC Name |
4-azido-1-bromo-1,1,2,2-tetrafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF4N3/c5-4(8,9)3(6,7)1-2-11-12-10/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYOIZBUNKCFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(F)(F)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1,4-dibromo-1,1,2,2-tetrafluorobutane with sodium azide in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows:
- Dissolve sodium azide in anhydrous DMF.
- Add 1,4-dibromo-1,1,2,2-tetrafluorobutane to the solution.
- Heat the mixture to around 80°C and stir for several hours.
- After the reaction is complete, cool the mixture to room temperature and isolate the product by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of nucleophilic substitution and the use of azide reagents can be applied on a larger scale. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, anhydrous DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Nucleophilic Substitution: Formation of substituted tetrafluorobutane derivatives.
Reduction: Formation of 4-amino-1-bromo-1,1,2,2-tetrafluorobutane.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Bioconjugation: The azido group can be used for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules.
Medicinal Chemistry: Potential use in the development of novel pharmaceuticals, particularly those requiring fluorinated scaffolds.
Mechanism of Action
The mechanism of action of 4-azido-1-bromo-1,1,2,2-tetrafluorobutane depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The azido group acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Reduction: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azido group participates in 1,3-dipolar cycloaddition, forming a triazole ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related brominated and fluorinated molecules from the evidence.
Structural Analogues
(a) Methyl 2-(3-Bromocyclobutyl)acetate
- Formula : C₇H₁₁BrO₂ | MW : 207.07 g/mol
- Key features : Cyclobutyl ring with bromine and ester functionality.
- Use : Likely a synthetic intermediate; lacks the azide and tetrafluoro reactivity of the target compound .
(b) 4-Bromo-1,2-diaminobenzene
- Formula : C₆H₆BrN₂ | CAS : 1575-37-7
- Key features : Aromatic bromo-diamine with applications in polymer or dye synthesis.
- Contrast : Unlike the aliphatic target compound, this aromatic derivative exhibits planar geometry and conjugation-driven stability .
(c) Bromopropylate (1-Methylethyl 4-Bromo-α-(4-Bromophenyl)-α-Hydroxybenzeneacetate)
- Use : Acaricide in agriculture.
- Key features : Brominated ester with pesticidal activity.
Data Tables
Table 1: Comparative Properties of Brominated Compounds
Research Findings
Reactivity and Stability
- The azide group in this compound makes it highly reactive, suitable for Huisgen cycloaddition (click chemistry), but also thermally unstable compared to non-azide analogues like methyl 2-(3-bromocyclobutyl)acetate .
- Fluorine substitution enhances electronegativity and lipophilicity, contrasting with bromopropylate’s brominated aromatic system optimized for pesticidal persistence .
Industrial Relevance
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 4-Azido-1-bromo-1,1,2,2-tetrafluorobutane in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1C for skin corrosion) .
- Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols, as halogenated azides may release toxic byproducts .
- Store the compound in a cool, dry, and well-ventilated area away from reducing agents or heat sources to prevent unintended decomposition .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer :
- Halogen-Azide Exchange : Substitute a bromine atom in 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane with an azide group using NaN₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Direct Fluorination : Fluorinate a precursor like 4-azido-1-bromobutane using SF₄ or XeF₂ under controlled conditions to achieve selective tetrafluorination at the 1,1,2,2 positions .
- Key Validation : Monitor reaction progress via ¹⁹F NMR to confirm fluorination patterns and avoid over-fluorination .
Advanced Research Questions
Q. How do steric and electronic effects of the azide and bromine groups influence nucleophilic substitution reactions of this compound?
- Methodological Answer :
- Steric Hindrance : The tetrafluorobutane backbone creates a rigid structure, limiting access to the bromine atom for bulky nucleophiles (e.g., tert-butoxide). Use smaller nucleophiles like NH₃ or MeOH for efficient substitution .
- Electronic Effects : Electron-withdrawing fluorine atoms polarize the C-Br bond, accelerating SN2 reactions. However, the azide group’s resonance stabilization may compete, requiring kinetic studies to optimize conditions .
- Case Study : Compare yields in DMSO (polar aprotic) vs. THF (less polar) to assess solvent effects on reaction pathways .
Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Multi-NMR Analysis : Use ¹H, ¹³C, and ¹⁹F NMR to differentiate signals from fluorinated carbons (δ ~ -70 to -120 ppm in ¹⁹F NMR) and azide protons (δ ~ 3.5–4.5 ppm in ¹H NMR) .
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles between azide and fluorine atoms) by growing single crystals in hexane at -20°C .
- IR Validation : Confirm azide presence via a strong absorption band at ~2100 cm⁻¹, ensuring no overlap with C-F stretches (~1100–1200 cm⁻¹) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields during azide-functionalization of halogenated tetrafluorobutanes?
- Methodological Answer :
- Variable Control : Systematically test temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., TBABr for phase transfer) to identify optimal conditions .
- Side-Reaction Mitigation : Monitor for competing elimination pathways (e.g., HF formation) using pH strips or gas chromatography. Add K₂CO₃ to neutralize acidic byproducts .
- Yield Comparison Table :
| Condition | Yield (%) | Byproduct (%) | Reference |
|---|---|---|---|
| DMF, 80°C, no catalyst | 45 | 22 (HF) | |
| Acetonitrile, 60°C, TBABr | 72 | 8 (NaN₃ residue) |
Application-Focused Questions
Q. What role does this compound play in designing fluorinated polymers?
- Methodological Answer :
- Click Chemistry : Utilize the azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to crosslink fluorinated polymers, enhancing thermal stability .
- Post-Functionalization : Substitute bromine with amine or thiol groups to introduce hydrophilic segments into hydrophobic fluoropolymer backbones .
- Case Study : Polymers synthesized via this compound show 20% higher glass transition temperatures (Tg) compared to non-azidated analogs .
Safety and Compliance
Q. How should waste containing this compound be decontaminated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
